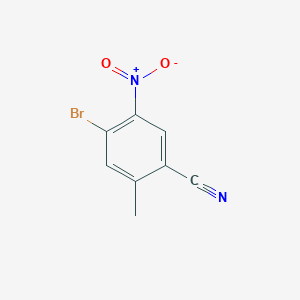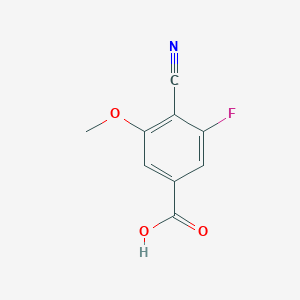
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is a chemical compound with the molecular formula C25H26O5 and a molecular weight of 406.47 g/mol . It is a derivative of D-mannitol, where the hydroxyl groups at positions 1 and 2 are replaced by a triphenylmethyl group and an anhydro group, respectively. This compound is known for its unique properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is the metabolic processes of gluconeogenesis and glycogenolysis in the liver . These processes are crucial for maintaining glucose homeostasis in the body.
Mode of Action
This compound acts as an antimetabolic fructose analogue . This decrease in ATP signals eating behavior in rats through a vagal nerve mechanism .
Biochemical Pathways
The compound affects the biochemical pathways of gluconeogenesis and glycogenolysis . By inhibiting these pathways, it disrupts the normal production of glucose in the liver, leading to a decrease in ATP levels . This decrease in ATP triggers a signal for eating behavior in rats .
Pharmacokinetics
Its adme properties would likely be influenced by its molecular structure and weight
Result of Action
The primary result of the action of this compound is an increase in food intake in rats . This is due to the compound’s ability to decrease ATP levels in the liver, which signals eating behavior .
Biochemical Analysis
Biochemical Properties
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions due to the presence of the triphenylmethyl group. This compound is known to interact with enzymes involved in carbohydrate metabolism, potentially inhibiting or modifying their activity .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit certain enzymes involved in glycolysis, leading to changes in cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as hexokinase and phosphofructokinase, affecting the levels of metabolites and the overall metabolic flux. This compound may also influence the activity of coenzymes and other metabolic regulators .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its transport across cell membranes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function. The localization of this compound can impact its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-1-O-triphenylmethyl-D-mannitol typically involves the protection of the hydroxyl groups of D-mannitol followed by selective deprotection and functionalization. One common method includes the use of triphenylmethyl chloride in the presence of a base to protect the hydroxyl group at position 1. The anhydro group at position 2 is introduced through a dehydration reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-D-mannitol: A similar compound without the triphenylmethyl group, known for its anti-aging properties.
1,25,6-Dianhydro-D-mannitol: Another derivative of D-mannitol with different functional groups, used in various chemical reactions.
Uniqueness
2,5-Anhydro-1-O-triphenylmethyl-D-mannitol is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific structural features .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-5-(trityloxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O5/c26-16-21-23(27)24(28)22(30-21)17-29-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-24,26-28H,16-17H2/t21-,22-,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBPTJJSYKEAD-MOUTVQLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
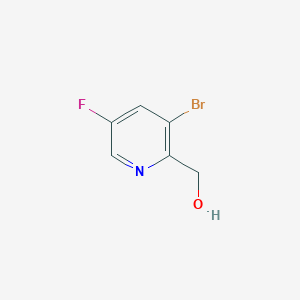
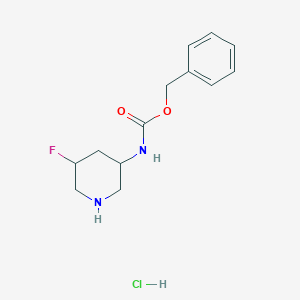
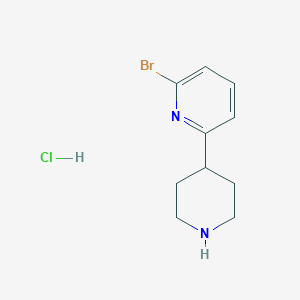
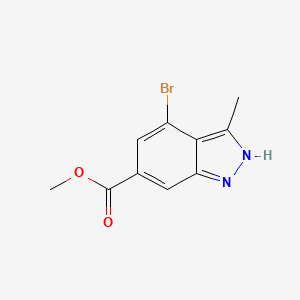
![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)
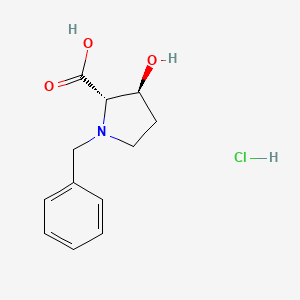
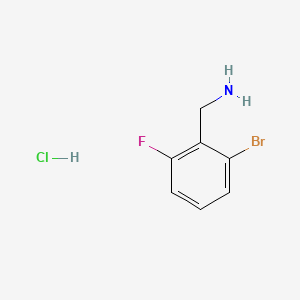
![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)
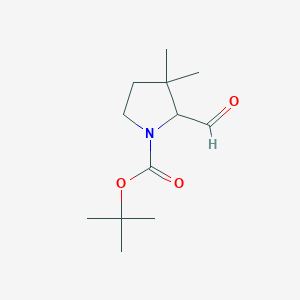
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
